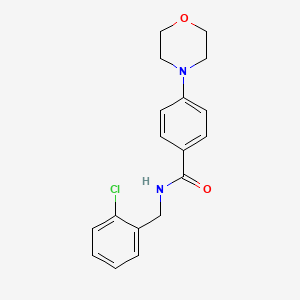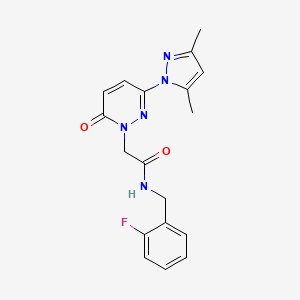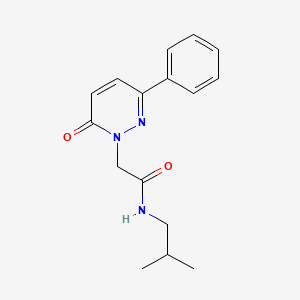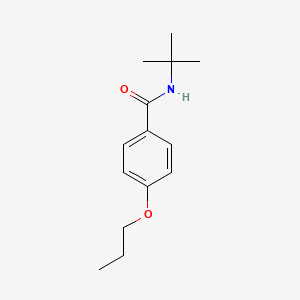![molecular formula C18H22N4O3 B4511751 1-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B4511751.png)
1-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxamide
Vue d'ensemble
Description
1-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound has garnered interest in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter. Inhibition of these enzymes can increase the concentration of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of this neurotransmitter .
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE and BuChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration . This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a cholinergic deficit .
Result of Action
The primary result of the compound’s action is an increase in the concentration of acetylcholine in the brain. This can lead to enhanced cholinergic transmission, which can improve cognitive function in conditions like Alzheimer’s disease .
Analyse Biochimique
Biochemical Properties
The compound 1-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxamide has been found to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase . These interactions are crucial in biochemical reactions, particularly in the context of neurodegenerative diseases like Alzheimer’s .
Cellular Effects
This compound influences cell function by interacting with specific enzymes and proteins within the cell . It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a certain degree of stability and can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses of the compound may have toxic or adverse effects .
Metabolic Pathways
This compound is involved in certain metabolic pathways, interacting with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of the Butanoyl Group: The quinazolinone core is then reacted with a butanoyl chloride derivative in the presence of a base such as triethylamine to form the 4-(4-oxoquinazolin-3(4H)-yl)butanoyl intermediate.
Coupling with Piperidine-4-carboxamide: The final step involves coupling the 4-(4-oxoquinazolin-3(4H)-yl)butanoyl intermediate with piperidine-4-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or quinazolinone moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinazolinone N-oxides.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
1-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium derivatives: These compounds also exhibit dual inhibition of acetylcholinesterase and butyrylcholinesterase.
Quinazolin-4(3H)-one derivatives: Known for their anticonvulsant activity.
Uniqueness
1-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxamide is unique due to its specific structural features that allow it to interact with multiple enzyme targets, making it a versatile compound for therapeutic applications.
Propriétés
IUPAC Name |
1-[4-(4-oxoquinazolin-3-yl)butanoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c19-17(24)13-7-10-21(11-8-13)16(23)6-3-9-22-12-20-15-5-2-1-4-14(15)18(22)25/h1-2,4-5,12-13H,3,6-11H2,(H2,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIBEKNYQYKPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B4511670.png)
![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4511676.png)


![N-phenyl-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4511693.png)


![N-[1-(hydrazinocarbonyl)-2-methylpropyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4511718.png)

![N-(3-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4511741.png)
![N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B4511744.png)
![5-Tert-butyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B4511749.png)
![N-[2-(1-benzylpiperidin-4-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4511750.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-5-yl)acetamide](/img/structure/B4511758.png)
